

# Pharmacokinetics of nor-LAAM and dinor-LAAM

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## Compound of Interest

Compound Name: *Levomethadyl acetate  
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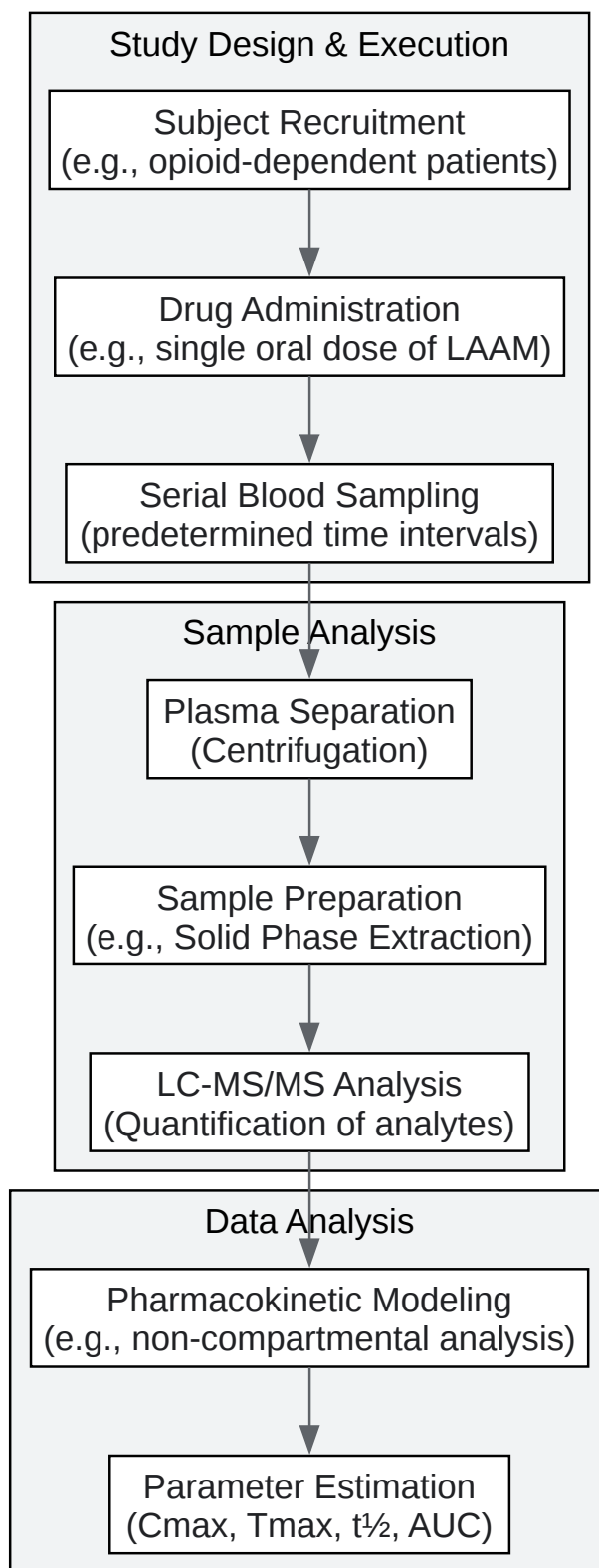
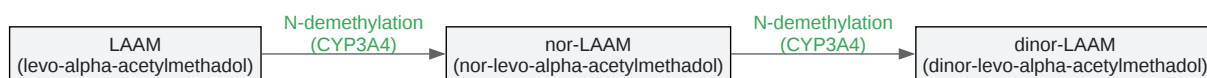
An In-depth Technical Guide to the Pharmacokinetics of nor-LAAM and dinor-LAAM

## Introduction

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist with a long duration of action, which has been used for the management of opioid dependence.[1][2] Its therapeutic effect is primarily attributable to its two active metabolites, nor-levo-alpha-acetylmethadol (nor-LAAM) and dinor-levo-alpha-acetylmethadol (dinor-LAAM).[1][3] These metabolites are not only active but are also more potent than the parent drug.[1][3] Understanding the pharmacokinetic profiles of nor-LAAM and dinor-LAAM is crucial for optimizing the therapeutic use of LAAM and for the development of new long-acting opioid agonist therapies. This guide provides a comprehensive overview of the pharmacokinetics of nor-LAAM and dinor-LAAM, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

## Metabolic Pathway of LAAM

LAAM undergoes sequential N-demethylation in the liver to form its active metabolites. The primary enzyme responsible for this bioactivation is the cytochrome P450 isoform CYP3A4.[1][4] LAAM is first metabolized to nor-LAAM, which is then further N-demethylated to form dinor-LAAM.[1][4] This metabolic cascade is a key determinant of the prolonged pharmacological effect of LAAM.



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